N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Catalog No.
S12173988
CAS No.
M.F
C12H19N5
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl...

Product Name

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C12H19N5/c1-4-16-8-6-11(15-16)9-13-12-5-7-14-17(12)10(2)3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

WJZDYBPTEWYDIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CC=NN2C(C)C

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are characterized by a five-membered ring containing two adjacent nitrogen atoms. This specific compound features a unique structural arrangement with two pyrazole rings connected by a methylene bridge and an amine functional group, which enhances its potential biological activity. The presence of nitrogen-rich moieties in its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical behavior of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can be explored through various reactions typical of pyrazole derivatives. These include:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation reactions: The compound may undergo condensation with carbonyl compounds, leading to the formation of imines or amines.
  • Reduction reactions: The presence of double bonds or functional groups can allow for reduction processes, potentially altering its biological activity.

In vitro studies are essential to elucidate the specific pathways and mechanisms through which this compound interacts with biological systems.

Preliminary studies suggest that N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine may exhibit significant biological activities, including:

  • Antimicrobial properties: Its structure may confer activity against various bacterial and fungal strains.
  • Anti-inflammatory effects: The dual pyrazole structure may enhance its ability to modulate inflammatory pathways.
  • Cytotoxicity against cancer cells: Initial screenings indicate potential efficacy in inhibiting cancer cell proliferation, warranting further investigation.

These activities necessitate comprehensive biological evaluation to confirm efficacy and safety profiles.

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through several methodologies:

  • Multi-step synthesis: Starting from simple pyrazole derivatives, various functional groups can be introduced through selective reactions.
  • One-pot reactions: Utilizing catalytic conditions to facilitate multiple transformations in a single reaction vessel may improve yield and reduce synthesis time.
  • Modification of existing compounds: Derivatives of pyrazole can be chemically modified using alkylation or acylation techniques to obtain the target compound.

Each method requires optimization concerning reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting infectious diseases or cancer.
  • Agricultural chemistry: Its antimicrobial properties may be harnessed for developing novel pesticides or fungicides.

Research into these applications is ongoing and could lead to significant advancements in both fields.

Understanding how N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine interacts with biological targets is crucial for predicting its pharmacological profile. Interaction studies may include:

  • Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.
    Kd=[E][S][ES]K_d=\frac{[E][S]}{[ES]}
    where KdK_d is the dissociation constant, [E][E] is the concentration of enzyme, [S][S] is the substrate concentration, and [ES][ES] is the enzyme-substrate complex concentration.
  • Cellular uptake studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.

These studies will provide insights into the therapeutic potential and safety of the compound.

Several compounds share structural features with N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines. Here is a comparison highlighting their uniqueness:

Compound NameStructureNotable Activity
1H-PyrazoleBasic structure without substitutionsPotentially exhibits general antimicrobial activity
4-MethylpyrazoleMethyl group at position 4Known for inhibiting alcohol dehydrogenase
3-Amino-pyrazoleAmino group at position 3Exhibits anti-inflammatory properties
1-MethylpyrazoleMethyl group at position 1Potentially neuroprotective effects

The uniqueness of N-[ (1-Ethyl - 1H - pyrazol - 3 - yl) methyl] - 1 - (propan - 2 - yl) - 1H - pyrazol - 5 - amine lies in its dual pyrazole structure combined with an amine functionality, which may enhance its interaction profile compared to simpler derivatives. This complexity may provide a broader range of biological activities and applications compared to other similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.16404563 g/mol

Monoisotopic Mass

233.16404563 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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